molecular formula C8H6ClF3O3S B1440971 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1146355-33-0

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1440971
M. Wt: 274.65 g/mol
InChI Key: JCJFHWJIWNJCOC-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O3S . It has a molecular weight of 274.65 .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 .


Physical And Chemical Properties Analysis

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a liquid at room temperature . The storage temperature for this compound is 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride has been synthesized through various chemical processes, including bromination, carboxylation, and chlorination, highlighting its role as a significant drug intermediate. The synthesis process has been optimized to enhance economic value and yield, indicating its industrial relevance and application potential (Zhou Xiao-rui, 2006). Additionally, its derivatives, such as 2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols, have been synthesized, yielding a variety of sulfonic esters, including methane-, trifluoromethane-, benzene, and toluenesulfonates, showcasing its versatility in chemical reactions (I. Zyuzin, 2014).

Catalysis and Cross-Coupling Reactions

In the field of catalysis, 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride and its derivatives have been employed in cross-coupling reactions. For instance, the complex formed by reacting phospha-Wittig reagent with o-methoxybenzaldehyde, in the presence of palladium, showed notable performance in Suzuki cross-coupling reactions, indicating its potential as a catalyst in organic synthesis (B. Deschamps et al., 2007).

Pharmaceutical Synthesis

In pharmaceutical synthesis, this compound has been instrumental in creating complex molecules. It has facilitated the synthesis of methylene acetals, providing high yields and showcasing a simple yet efficient method. This synthesis plays a crucial role in the development of various pharmaceuticals (Guobiao Chu et al., 2009).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the compound has been utilized to synthesize functionalized diketoesters and diketosulfones, which are not easily accessible by other methods. This capability indicates its importance in the development of novel materials and polymers (T. Rahn et al., 2008).

Environmental and Membrane Technology

In environmental science and membrane technology, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed using derivatives of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. These membranes are crucial for treating dye solutions, indicating its role in water purification and environmental sustainability (Yang Liu et al., 2012).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJFHWJIWNJCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693493
Record name 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

1146355-33-0
Record name 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Methoxy-5-trifluoromethyl-phenylamine (10 g, 54 mmol) was mixed with trifluoroacetic acid (100 mL) in a 250 mL flask. After being cooled to 0° C., to the mixture was slowly added concentrated hydrochloric acid (10 mL), and then added a solution of sodium nitrite (4.7 g, 68 mmol) in water (5 mL) dropwise over 20 min at 0° C. The mixture was stirred for another 10 minutes after the addition and then poured into a stirred mixture of acetic acid (120 mL), sulfurous acid (0.94 N aqueous sulfur dioxide solution, 120 mL), copper(II) chloride (9.2 g) and copper(I) chloride (100 mg) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 15 hours, and then water (200 mL) was added. The aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were dried over sodium sulfate, filtered through a glass funnel and concentrated in vacuo. The residue was purified by column chromatography (20% ethyl acetate in petroleum ether) to afford 3-methoxy-5-trifluoromethyl-benzenesulfonyl chloride (3.9 g, 26.4%) as a white solid (reference: Cherney, R. J. et al., J. Med. Chem. 46 (2003) 1811). 1H NMR (400 MHz, CDCl3) δ ppm 7.89 (s, 1 H); 7.70 (s, 1 H); 7.50 (s, 1 H); 4.00 (s, 3 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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